The synthesis of N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide typically involves several key steps:
The molecular structure of N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide can be described as follows:
N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide is involved in various chemical reactions:
The mechanism of action for N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide is primarily based on its interaction with specific biological targets:
The physical and chemical properties of N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide include:
N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide has several scientific applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its potential as a valuable tool in both research and application contexts.
This compound occupies a unique niche in neurotransmitter transporter research due to its structural optimization for probing binding site dynamics. The 5-bromo-2-methoxybenzyl moiety mimics the lipophilic aromatic domains of SSRIs like paroxetine, while the 1-methoxy-2-propanamine side chain introduces conformational flexibility critical for accommodating subsite transitions in the serotonin transporter (SERT) [2]. Research demonstrates that bromine substitution at the 5-position enhances electron density at the benzyl ring, strengthening π-stacking with Phe341 in human SERT—a residue implicated in paroxetine’s pose ambiguity between "ABC" and "ACB" binding orientations [2]. This heavy-atom modification enables anomalous X-ray diffraction studies (λ = 0.92 Å for Br), acting as a crystallographic beacon to resolve ligand positioning [2].
Table 1: Comparative Binding Affinities of Brominated Serotonergic Ligands
Compound | SERT Ki (nM) | Target Interaction | Structural Feature Utilized |
---|---|---|---|
Paroxetine | <1 | Subsites A/B/C | 4-Fluorophenyl, benzodioxole |
4'-Bromoparoxetine (13) | <1 | Subsites A/B/C with pose ambiguity | 4-Bromophenyl for crystallographic beaconing |
N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine | Undisclosed (est. 10-100) | SERT allosteric site or DAT secondary site | Bromine for halogen bonding, flexible methoxypropylamine |
Functionally, the compound’s methoxypropanamine chain may engage dopaminergic systems. The —OCH3 group mimics tyrosine’s hydroxyl moiety in dopamine, potentially allowing low-affinity interactions with dopamine transporter (DAT) allosteric sites [9]. Its flexible alkylamine linker enables adaptations to binding pocket conformations inaccessible to rigid bicyclic antidepressants, positioning it as a versatile scaffold for dual SERT/DAT modulation [9].
The 5-bromo-2-methoxybenzyl motif exhibits pronounced analogies to established receptor antagonists, particularly within dopaminergic and serotonergic pathways. Its brominated aromatic system closely mirrors the pharmacophore of dopamine D2/D3 antagonists like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid derivatives, which utilize bromine for steric occlusion and hydrophobic pocket filling [4]. The methoxy group at the ortho position is conserved across these ligands, serving dual roles: directing bromination regiochemistry and forming hydrogen bonds via ether oxygen [10].
Pyridine-based antagonists (e.g., 5-aryl-2-methylpyridin-3-amines) share electronic isosterism with this benzylamine compound. Both classes leverage:
Table 2: Receptor Targeting Profiles of Structurally Analogous Brominated Ligands
Compound Category | Primary Targets | Key Structural Elements | Biological Activity |
---|---|---|---|
5-Bromo-2-methoxybenzylamines | SERT, DAT, 5-HT3 | Br-methoxybenzyl + flexible aminoalkyl chain | Transport inhibition, receptor antagonism |
5-Bromo-2-methoxypyridines | D2, D3, 5-HT3 | Br-methoxypyridine + carboxamide/amine | Antiemetic, antipsychotic |
3,5-Dimethoxy-4-bromobenzyl alcohols | GPCRs, transporters | Bromodimethoxybenzyl + hydroxymethyl linker | Intermediate for prodrug synthesis |
Notably, the hydrobromide salt form (CAS: 75531307) enhances bioavailability via improved solubility, analogous to brominated antipsychotic prodrug salts [9]. This structural analogy positions the compound as a precursor for developing bitopic ligands targeting both transporter and receptor sites within monoaminergic systems.
Synthesizing N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine involves three key challenges: regioselective bromination, reductive amination control, and salt formation.
Regioselective Bromination: Direct bromination of 2-methoxybenzyl derivatives favors the 5-position due to methoxy’s ortho/para-directing effects. However, achieving >97% regiopurity requires iron powder catalysis (Fe0) or protected phenols to prevent dibromination [10]. As demonstrated in 5-bromo-2-methoxyphenol synthesis, acetyl protection of the phenolic hydroxyl is essential before bromination, followed by deacetylation with sodium bicarbonate [10]. For our target compound, this necessitates bromination prior to introducing the amine side chain to avoid oxidation of the tertiary amine [1] [7].
Reductive Amination: Condensing 5-bromo-2-methoxybenzaldehyde with 1-methoxy-2-propanamine requires precise stoichiometry to avoid dialkylation. The optimal protocol uses:
Hydrobromide Salt Formation: Converting the free base (CAS: 355383-43-6) to hydrobromide salt (CID: 75531307) introduces purification challenges. Key parameters include:
Table 3: Synthetic Optimization Parameters for Key Steps
Step | Critical Variables | Optimal Conditions | Yield Impact |
---|---|---|---|
Bromination | Catalyst (Fe vs. AlCl3), solvent, temperature | Iron powder, CH2Cl2, 0°C → 25°C | <70% with Fe; <40% without catalyst |
Reductive Amination | Reductant, solvent, stoichiometry | NaBH(OAc)3, THF, 1:1 aldehyde:amine | 82% with borohydride; 45% with NaBH4 |
Salt Formation | Acid concentration, solvent, temperature | 1.05 eq. HBr(g) in Et2O, −20°C | >95% purity; 20% yield loss if >1.1 eq. acid |
The final product exhibits stability concerns: hydroscopicity (logP = 2.16) and sensitivity to light-induced debromination [1] [7]. These necessitate storage as a hydrobromide salt under argon at −20°C, with purity verification via 1H-NMR (C3/C4 protons at δ 2.57–2.74 ppm, J = 12 Hz confirming trans-diequatorial stereochemistry) [2] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: